molecular formula C7H14OS2 B8616177 1-Methylsulfanyl-1-methylsulfinylcyclopentane CAS No. 57260-90-9

1-Methylsulfanyl-1-methylsulfinylcyclopentane

Cat. No. B8616177
Key on ui cas rn: 57260-90-9
M. Wt: 178.3 g/mol
InChI Key: NECXKUBRXVPWME-UHFFFAOYSA-N
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Patent
US04020171

Procedure details

Formaldehyde dimethyl mercaptal S-oxide (1.166g) was dissolved in 10 ml. of tetrahydrofuran, and at -16° C., 7.2 ml. of an n-hexane solution (1.4 millimols/milliliter) of n-butyl lithium was added, followed by stirring the mixture for 2.5 hours. 1,4-Bis(methanesulfonato)butane (904 mg) was added together with 35 ml. of tetrahydrofuran. The mixture was stirred for 21 hours at room temperature. Then, the same procedure as in Example A-14 was repeated to afford 465 mg of cyclopentanone dimethyl mercaptal S-oxide in a yield of 71%.
Quantity
1.166 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1,4-Bis(methanesulfonato)butane
Quantity
904 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][CH2:3][S:4](=[O:6])[CH3:5].[CH3:7][CH2:8][CH2:9][CH2:10]CC.C([Li])CCC>O1CCCC1>[CH3:1][S:2][C:3]1([S:4](=[O:6])[CH3:5])[CH2:10][CH2:9][CH2:8][CH2:7]1

Inputs

Step One
Name
Quantity
1.166 g
Type
reactant
Smiles
CSCS(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
1,4-Bis(methanesulfonato)butane
Quantity
904 mg
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
by stirring the mixture for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -16° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred for 21 hours at room temperature
Duration
21 h

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
CSC1(CCCC1)S(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 465 mg
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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